1-Bromo-4-(1-isothiocyanatoethyl)benzene
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Overview
Description
1-Bromo-4-(1-isothiocyanatoethyl)benzene is an organic compound with the molecular formula C9H8BrNS It is characterized by the presence of a bromine atom and an isothiocyanate group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-(1-isothiocyanatoethyl)benzene typically involves the following steps:
Bromination: The starting material, 4-ethylbenzene, undergoes bromination to introduce a bromine atom at the para position relative to the ethyl group.
Isothiocyanation: The brominated intermediate is then treated with thiophosgene (CSCl2) to introduce the isothiocyanate group, resulting in the formation of this compound.
Chemical Reactions Analysis
1-Bromo-4-(1-isothiocyanatoethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various nucleophiles.
Scientific Research Applications
1-Bromo-4-(1-isothiocyanatoethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and functionalized materials.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through the isothiocyanate group, which reacts with amino groups.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-isothiocyanatoethyl)benzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to the modification of biomolecules. The bromine atom can also participate in substitution reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
1-Bromo-4-(1-isothiocyanatoethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(1-isothiocyanatopropyl)benzene: Similar structure but with a propyl group instead of an ethyl group.
1-Bromo-4-(1-isothiocyanatobutyl)benzene: Contains a butyl group, leading to different reactivity and applications.
1-Bromo-4-(1-isothiocyanatomethyl)benzene:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-4-(1-isothiocyanatoethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTNXBHZXWCFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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